molecular formula C21H27ClN2O2 B15154126 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine

1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine

Cat. No.: B15154126
M. Wt: 374.9 g/mol
InChI Key: WBUNGTVGVBGLKF-UHFFFAOYSA-N
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Description

The compound ({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)(piperidin-4-ylmethyl)amine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a methoxy group, and a chlorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)(piperidin-4-ylmethyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form 2-chlorobenzyl methoxy.

    Methoxylation: The intermediate is then reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the second methoxy group.

    Piperidine coupling: The final step involves coupling the methoxylated intermediate with piperidine-4-carboxaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)(piperidin-4-ylmethyl)amine: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The piperidine ring can be reduced to form a more saturated amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)(piperidin-4-ylmethyl)amine: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)(piperidin-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • 2-Hydroxy-2-methylpropiophenone
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)(piperidin-4-ylmethyl)amine: is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

IUPAC Name

N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C21H27ClN2O2/c1-25-21-12-17(14-24-13-16-8-10-23-11-9-16)6-7-20(21)26-15-18-4-2-3-5-19(18)22/h2-7,12,16,23-24H,8-11,13-15H2,1H3

InChI Key

WBUNGTVGVBGLKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2CCNCC2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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